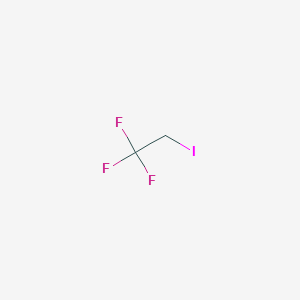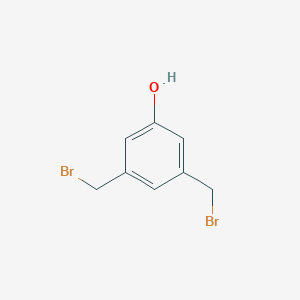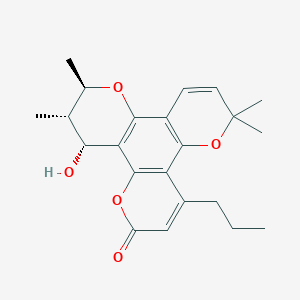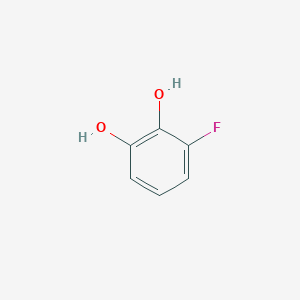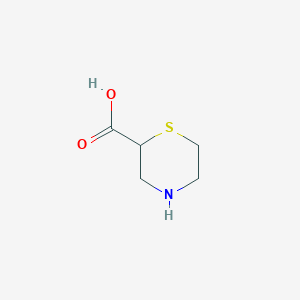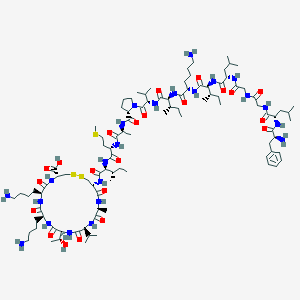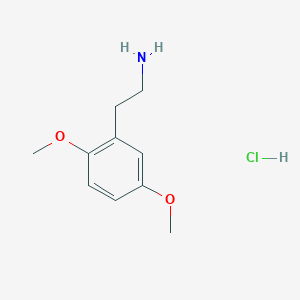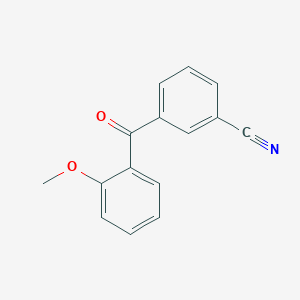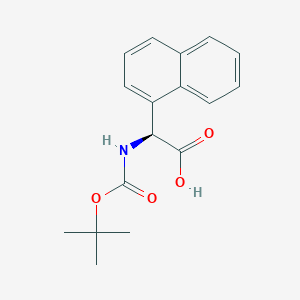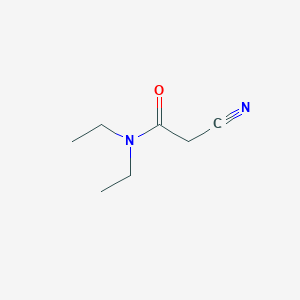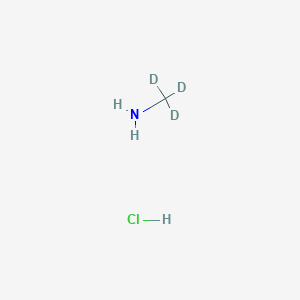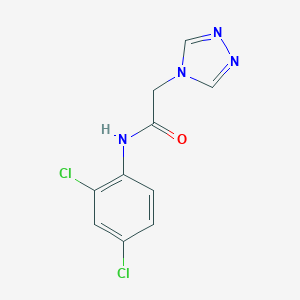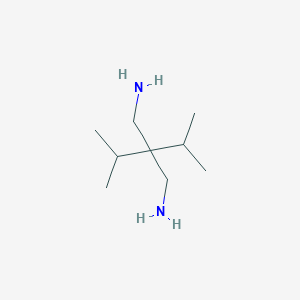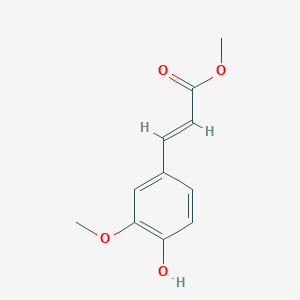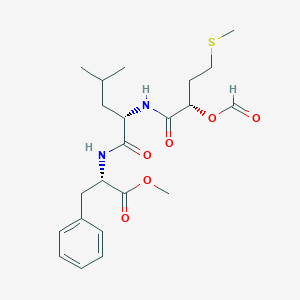
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester, also known as FMME, is a small molecule inhibitor that is used in scientific research. FMME is a derivative of the natural product fumimycin, which is produced by the fungus Aspergillus fumigatus. FMME has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves the inhibition of specific enzymes and signaling pathways. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in various cellular processes. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also inhibits specific signaling pathways, such as the NF-kB pathway, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the reduction of inflammation, and the inhibition of bacterial growth. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has also been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in lab experiments include its specificity and potency, as well as its ability to inhibit specific enzymes and signaling pathways. However, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new derivatives of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in various diseases, including cancer and inflammatory disorders. Additionally, the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in combination with other drugs or therapies could also be explored in future research.
Métodos De Síntesis
The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves several steps, including the protection of the amino and carboxyl groups, the formation of the ester bond, and the deprotection of the protecting groups. The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been described in several scientific publications, and it typically involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. In cancer research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth and proliferation of cancer cells by blocking specific signaling pathways. In inflammation research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In bacterial infection research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Propiedades
Número CAS |
151460-10-5 |
|---|---|
Nombre del producto |
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester |
Fórmula molecular |
C22H32N2O6S |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formyloxy-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H32N2O6S/c1-15(2)12-17(23-21(27)19(30-14-25)10-11-31-4)20(26)24-18(22(28)29-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,27)(H,24,26)/t17-,18-,19-/m0/s1 |
Clave InChI |
FUXWJHUPEXJTCH-FHWLQOOXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)OC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O |
Sinónimos |
2-(formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester fHLP-OMe HCO-Hmb-Leu-Phe-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



